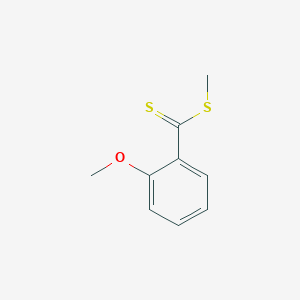

Methyl 2-methoxybenzene-1-carbodithioate

Description

Structure

3D Structure

Properties

CAS No. |

108593-01-7 |

|---|---|

Molecular Formula |

C9H10OS2 |

Molecular Weight |

198.3 g/mol |

IUPAC Name |

methyl 2-methoxybenzenecarbodithioate |

InChI |

InChI=1S/C9H10OS2/c1-10-8-6-4-3-5-7(8)9(11)12-2/h3-6H,1-2H3 |

InChI Key |

QXBLZLLUWUPMFN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C(=S)SC |

Origin of Product |

United States |

The Significance of Dithiocarboxylate Esters in Modern Chemical Research

Dithiocarboxylate esters, characterized by the R-CS-SR' functional group, are versatile intermediates in organic synthesis. researchgate.net Their chemistry has been extensively explored, revealing a rich tapestry of reactivity that makes them valuable building blocks for a variety of molecular architectures. Unlike their more common oxygen-containing counterparts, carboxylic esters, dithiocarboxylate esters exhibit distinct properties owing to the presence of two sulfur atoms.

The C=S double bond in dithiocarboxylate esters is a key feature, rendering the carbon atom susceptible to nucleophilic attack. This reactivity has been harnessed in the synthesis of a wide array of heterocyclic compounds, which are foundational scaffolds in medicinal chemistry and materials science. researchgate.net Furthermore, the C-S bonds can be cleaved under specific conditions, allowing for further functionalization.

In the realm of polymer chemistry, certain dithiocarboxylate esters are crucial as chain-transfer agents in a process known as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This technique allows for the synthesis of polymers with well-defined molecular weights and narrow polydispersities, offering a high degree of control over the final polymer structure.

The diverse reactivity and utility of dithiocarboxylate esters are summarized in the table below:

| Application Area | Role of Dithiocarboxylate Esters | Key References |

| Heterocyclic Synthesis | Versatile building blocks and synthons. | researchgate.net |

| Organic Synthesis | Intermediates for various functional group transformations. | researchgate.net |

| Polymer Chemistry (RAFT) | Effective chain-transfer agents for controlled radical polymerization. | researchgate.net |

Unique Structural Features of Methyl 2 Methoxybenzene 1 Carbodithioate

The structure of Methyl 2-methoxybenzene-1-carbodithioate is defined by the interplay of its constituent functional groups attached to the aromatic ring. The key structural aspects include the dithiocarboxylate ester group (-C(=S)S-CH₃) and the methoxy (B1213986) group (-O-CH₃) positioned ortho to each other.

The ortho-positioning of the methoxy group relative to the carbodithioate moiety introduces steric hindrance, which can influence the conformation of the molecule and the accessibility of the reactive centers. This steric interaction may affect the planarity of the carbodithioate group with respect to the benzene (B151609) ring, thereby influencing its electronic conjugation.

A summary of the key structural features is presented below:

| Feature | Description | Implication |

| Dithiocarboxylate Ester | Contains a C=S double bond and two sulfur atoms. | Primary site of reactivity, susceptible to nucleophilic attack. |

| Methoxy Group | An -OCH₃ group ortho to the carbodithioate. | Exerts both resonance (electron-donating) and inductive (electron-withdrawing) effects. stackexchange.comlibretexts.orgquora.com |

| Ortho Substitution | Close proximity of the two functional groups. | Potential for steric hindrance and intramolecular interactions, influencing conformation and reactivity. |

Current Research Landscape Pertaining to Aryl Carbodithioates and Methoxybenzene Derivatives

While specific research on Methyl 2-methoxybenzene-1-carbodithioate is not extensively documented in publicly available literature, the broader categories of aryl carbodithioates and methoxybenzene derivatives are areas of active investigation.

Aryl Carbodithioates: Research in this area is often focused on their synthesis and application as synthetic intermediates. researchgate.net The development of new methods for the preparation of aryl dithiocarboxylic esters continues to be an area of interest, with various approaches being explored to enhance efficiency and substrate scope. google.com Their utility in the synthesis of sulfur-containing heterocycles remains a prominent theme in the literature. researchgate.net

Methoxybenzene Derivatives: Methoxy-substituted aromatic compounds are ubiquitous in biologically active molecules and natural products. researchgate.net Consequently, a significant body of research is dedicated to the synthesis and functionalization of these molecules. The methoxy (B1213986) group can act as a directing group in various chemical transformations and can be a precursor to other functional groups. researchgate.net Recent advancements have focused on the direct and site-selective installation of methoxy groups onto aromatic rings. nih.gov

The table below highlights key research themes for these related classes of compounds:

| Compound Class | Key Research Themes |

| Aryl Carbodithioates | New synthetic methodologies, applications in heterocyclic synthesis, role in polymerization. researchgate.netresearchgate.netgoogle.com |

| Methoxybenzene Derivatives | Synthesis of biologically active molecules, development of novel C-H functionalization methods, use as synthetic handles. researchgate.netnih.gov |

Defining the Academic Research Scope for Methyl 2 Methoxybenzene 1 Carbodithioate

Direct Synthetic Routes to Aryl Methyl Dithiocarboxylate Esters

Carboxylic Acid Thiation via Phosphorus Pentasulfide Catalysis and Subsequent Esterification

A highly effective and direct method for synthesizing dithiocarboxylic esters involves the reaction of carboxylic acids with thiols or alcohols in the presence of phosphorus pentasulfide (P₄S₁₀). organic-chemistry.orgnih.gov This approach is valued for its operational simplicity and the use of a relatively inexpensive thionating agent. benicewiczgroup.comresearchgate.net The reaction typically proceeds in a single step, where P₄S₁₀ acts as both a catalyst and reagent to convert the carboxylic acid into the corresponding dithiocarboxylic ester. benicewiczgroup.comorganic-chemistry.org

The process involves activating the carboxylic acid with P₄S₁₀, followed by a nucleophilic attack from a thiol (or alcohol), and subsequent thiation of the intermediate thiocarboxylic S-ester to yield the final dithioester. organic-chemistry.org This method is quite general, accommodating a variety of substituted benzoic acids, including those with electron-withdrawing groups like cyano (CN), nitro (NO₂), and trifluoromethyl (CF₃), which can be challenging to convert using other methods. benicewiczgroup.com The reaction is typically carried out in a solvent such as toluene (B28343) or benzene (B151609) under reflux conditions. google.com Yields are generally good to excellent. benicewiczgroup.comorganic-chemistry.org

A key advantage of this methodology is that P₄S₁₀ can be used in catalytic amounts (20–40 mol %), making the process more efficient. benicewiczgroup.comorganic-chemistry.org The reaction's progress can be monitored, and it has been observed that using a lower molar proportion of P₄S₁₀ can lead to the formation of the intermediate thioester, which is then fully converted to the dithioester upon addition of more P₄S₁₀. benicewiczgroup.com

Table 1: Synthesis of Dithioesters using P₄S₁₀

| Carboxylic Acid | Thiol/Alcohol | Product | Yield (%) |

|---|---|---|---|

| 4-Cyanobenzoic acid | Benzyl mercaptan | Benzyl-4-cyanodithiobenzoate | 90 |

| 4-Nitrobenzoic acid | Benzyl mercaptan | Benzyl-4-nitrodithiobenzoate | 51 |

| 4-Methoxybenzoic acid | Benzyl mercaptan | Benzyl-4-methoxydithiobenzoate | 94 |

Data compiled from research findings. benicewiczgroup.comgoogle.com

Grignard Reagent Addition to Carbon Disulfide Followed by Methylation

The Grignard reaction provides a classic and reliable route to dithiocarboxylates. adichemistry.com This method utilizes an aryl magnesium halide (a Grignard reagent), which acts as a potent carbon nucleophile. adichemistry.comsigmaaldrich.com The synthesis begins with the preparation of the Grignard reagent from the corresponding aryl halide, such as 2-methoxybromobenzene, and magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). sigmaaldrich.comwikipedia.org

The prepared Grignard reagent is then added to carbon disulfide (CS₂). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CS₂, leading to the formation of a magnesium salt of the dithiocarboxylic acid. adichemistry.com The final step is the methylation of this intermediate salt. A methylating agent, typically methyl iodide, is introduced to the reaction mixture, which undergoes an Sₙ2 reaction with the dithiocarboxylate anion to furnish the desired methyl aryl dithiocarboxylate ester.

This sequence is highly effective for creating carbon-sulfur bonds and is a foundational method in organometallic chemistry for this purpose. youtube.com

Nucleophilic Substitution of Activated Benzyl Halides with Sodium Carbodithioate and Subsequent Methylation

Nucleophilic substitution reactions offer another pathway to dithioesters, particularly starting from activated halides. Benzylic halides are well-suited for these reactions because they can readily undergo both Sₙ1 and Sₙ2 mechanisms due to the stabilization of the carbocation or transition state by the adjacent benzene ring. utahtech.edu Primary benzylic halides typically favor the Sₙ2 pathway.

In this synthetic approach, a suitable sulfur nucleophile, such as a salt of a dithiocarboxylic acid, is required. The synthesis would proceed in two main stages. First, a dithiocarbamate (B8719985) salt is prepared, for instance, by reacting an amine with carbon disulfide in the presence of a base. This salt then acts as the nucleophile. However, for the specific synthesis of this compound, this method is less direct as it requires the prior formation of the dithiocarboxylate nucleophile itself. A more relevant application would involve the displacement of a halide from a substrate like 2-methoxybenzyl halide by a simple sulfur nucleophile like sodium hydrosulfide, followed by reaction with carbon disulfide and methylation, though this becomes a multi-step process rather than a direct substitution to form the final product.

Ynamide-Mediated Synthesis of Dithioesters

A novel and highly efficient strategy for the synthesis of dithioesters employs ynamides as mediating agents. acs.orgnih.gov This modern approach involves the reaction of a monothiocarboxylic acid with an ynamide to form an α-thioacyloxyenamide intermediate. researchgate.netorganic-chemistry.org This intermediate serves as an effective thioacylating reagent.

The subsequent step involves the transesterification of the α-thioacyloxyenamide with a thiol, such as methanethiol, in the presence of a base. acs.org This method is distinguished by its mild reaction conditions, broad substrate scope, and often excellent yields. researchgate.netorganic-chemistry.org The reaction is compatible with a wide range of thiols, and the optimization of conditions has shown that bases like cesium carbonate (Cs₂CO₃) in solvents such as acetonitrile (B52724) (CH₃CN) are particularly effective. organic-chemistry.org This ynamide-mediated protocol represents a significant advancement, avoiding the harsh reagents and conditions often associated with traditional thionation methods. acs.org

Table 2: Ynamide-Mediated Dithioester Synthesis

| Monothiocarboxylic Acid | Thiol | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Thiobenzoic acid | 4-Methylbenzenethiol | Cs₂CO₃ | CH₃CN | 95 |

| Thiobenzoic acid | Benzyl mercaptan | Cs₂CO₃ | CH₃CN | 96 |

| Thiobenzoic acid | 2-Naphthalenethiol | Cs₂CO₃ | CH₃CN | 94 |

Data representative of the scope of the ynamide-mediated synthesis. organic-chemistry.org

Strategies for Regioselective Introduction of the 2-Methoxybenzene Moiety

Achieving the correct substitution pattern on the aromatic ring is critical for the synthesis of this compound. The regioselective introduction of functional groups at the ortho-position to the methoxy (B1213986) group is a key challenge. The methoxy group is an ortho-, para-directing activator in electrophilic aromatic substitution, which can complicate achieving purely ortho-substitution.

One advanced strategy involves directed ortho-metalation (DoM). In this approach, the oxygen of the methoxy group coordinates to a strong base, such as an organolithium reagent, directing deprotonation to the adjacent ortho-position. The resulting aryllithium species can then be trapped with an appropriate electrophile. For the synthesis , the lithiated anisole (B1667542) could potentially react with carbon disulfide.

Another approach is the regioselective C-H alkylation of anisoles. nih.gov Certain catalyst systems, such as those based on rare-earth metals like scandium(III), have been shown to catalyze the C-H alkylation of anisoles with olefins at the ortho-position with high regioselectivity. nih.gov While this method introduces an alkyl group, it demonstrates the principle of achieving selective ortho-functionalization that could be adapted for other transformations. Furthermore, tandem reactions involving benzylic C-H deprotonation of 2-methoxytoluene followed by addition to a nitrile and subsequent SₙAr to displace the methoxy group have been developed for indole (B1671886) synthesis, showcasing the utility of ortho-methyl anisoles as precursors for complex structures. nsf.gov

Optimization of Reaction Parameters and Yield Enhancement in Carbodithioate Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired carbodithioate product. This involves the systematic variation of several parameters, including solvent, temperature, catalyst loading, and reagent stoichiometry. nih.gov

Modern approaches to reaction optimization often employ Design of Experiments (DoE), a statistical methodology that allows for the simultaneous variation of multiple parameters to identify the optimal conditions efficiently. nih.gov This is superior to the traditional one-factor-at-a-time (OFAT) approach. Bayesian optimization is another powerful tool that uses a probabilistic model to guide the selection of subsequent experiments, often leading to optimal conditions with fewer experimental runs. nih.govrsc.org

In the context of the P₄S₁₀-mediated synthesis, optimization would involve screening different solvents, adjusting the molar ratio of the carboxylic acid to the thiol and P₄S₁₀, and varying the reaction temperature and time. benicewiczgroup.com For instance, it was found that toluene and benzene were more effective solvents than chlorinated solvents for this transformation. benicewiczgroup.com Similarly, for the ynamide-mediated synthesis, screening various bases and solvents revealed that the combination of Cs₂CO₃ and CH₃CN provided the best results. organic-chemistry.org Careful control over pH can also be a critical parameter in reactions involving acidic or basic reagents and intermediates. researchgate.net Such systematic optimization ensures the development of a robust, high-yielding, and scalable synthetic process.

Sustainable and Scalable Synthetic Protocols for Dithiocarboxylate Esters

The industrial and academic demand for dithiocarboxylate esters, including this compound, has spurred the development of synthetic methodologies that are not only efficient but also environmentally benign and amenable to large-scale production. Modern synthetic strategies increasingly focus on the principles of green chemistry, emphasizing waste reduction, the use of less hazardous materials, and operational simplicity. These approaches aim to overcome the limitations of traditional methods, which often rely on sensitive reagents like Grignard reagents, hazardous solvents, and multi-step procedures that generate significant waste. chim.itgoogle.com

A prevalent and straightforward method for synthesizing dithiocarboxylate esters involves the nucleophilic addition of a carbon-based nucleophile to carbon disulfide, followed by alkylation. thieme-connect.de Sustainable adaptations of this core reaction focus on the choice of base, solvent, and reaction conditions to minimize environmental impact. For instance, protocols have been developed that utilize potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO), followed by the addition of carbon disulfide and an alkylating agent like ethyl iodide, to produce the desired dithiocarboxylate ester in good yields. thieme-connect.de

Another significant stride towards sustainability is the move away from pyrophoric and sensitive Grignard reagents. google.com An alternative patented process describes the reaction of a carboxylic acid, an alcohol or thiol, and phosphorus pentasulfide, which provides a high-yield pathway using inexpensive and readily available starting materials. google.com Furthermore, the development of synthetic routes in greener solvents, such as ethyl acetate, has been shown to be effective and scalable, offering a more sustainable alternative to traditional chlorinated or aprotic polar solvents. rsc.org

The concept of "eco-efficiency" is also demonstrated in protocols that achieve high yields under mild, environmentally friendly conditions. chim.itnih.gov For example, some one-pot sequences can be performed at room temperature in a short time, which reduces energy consumption. nih.govresearchgate.net The use of reagents like alkaline hydrogen peroxide for the conversion of dithioesters into other functional groups also represents a contribution to sustainable chemistry by employing inexpensive and environmentally friendly substances. organic-chemistry.org

For large-scale industrial applications, continuous flow chemistry presents a safer and highly scalable alternative to batch processing. researchgate.net While specific examples for dithiocarboxylate esters are emerging, the principles of flow chemistry—enhanced heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous intermediates safely—are highly applicable to their synthesis, promising safer and more efficient commercial-scale production. researchgate.net

The following table summarizes various sustainable and scalable synthetic approaches applicable to the synthesis of dithiocarboxylate esters.

| Methodology | Key Reagents/Solvents | Description | Advantages | Reported Yield |

| One-Pot Nucleophilic Addition | Base (e.g., KOH, Et3N), Carbon Disulfide, Alkylating Agent | A carbon nucleophile is generated in situ and reacts with CS2, followed by alkylation in a single reaction vessel. chim.itthieme-connect.de | Reduces waste, saves time, minimizes purification steps, economically advantageous. chim.it | 51-90% thieme-connect.denih.gov |

| Grignard-Free Synthesis | Carboxylic Acid, Alcohol/Thiol, Phosphorus Pentasulfide | A direct reaction between a carboxylic acid derivative and a thionating agent, avoiding sensitive organometallic reagents. google.com | Eliminates hazardous Grignard reagents, uses inexpensive starting materials, high yield. google.com | High yields reported. |

| Synthesis in Sustainable Solvents | Ethyl Acetate | Standard synthetic routes are adapted to use environmentally benign solvents instead of traditional hazardous ones. rsc.org | Reduces environmental impact and toxicity associated with solvents like DMF or chlorinated hydrocarbons. rsc.orgacs.org | Impressively low E-factors on a >45 mmol scale. rsc.org |

| Mild Condition Synthesis | Tosyl Azide, Triethylamine (Et3N) | Cascade reactions, such as [3+2]-cycloadditions of α-enolic dithioesters, proceed under mild conditions. chim.it | Eco-compatible, excellent yields, easy purification, avoids expensive/toxic reagents. chim.it | Not specified |

| One-Pot Grignard-Mitsunobu Sequence | Grignard Reagent, Carbon Disulfide, Mitsunobu Reagents | A rapid, one-pot sequence combining a Grignard reaction with a Mitsunobu-type substitution. nih.gov | Environmentally friendly conditions (room temp.), short reaction time, high efficiency. nih.govresearchgate.net | Up to 90% |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of organic compounds. For "this compound," both proton (¹H) and carbon-13 (¹³C) NMR, along with advanced two-dimensional techniques, are invaluable for a comprehensive analysis.

Proton (¹H) NMR Analysis: Aromatic and Methyl Resonance Assignments

The ¹H NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to the aromatic protons and the two methyl groups. The aromatic region will display a complex pattern due to the presence of four protons on the substituted benzene ring. The chemical shifts of these protons are influenced by the electron-donating methoxy group (-OCH₃) and the electron-withdrawing carbodithioate group (-CS₂CH₃). The methoxy group tends to shield the ortho and para protons, shifting them upfield, while the carbodithioate group will have a deshielding effect.

The two methyl groups will appear as sharp singlets. The protons of the methoxy group attached to the benzene ring are anticipated to resonate in the typical range for aryl methyl ethers. The protons of the methyl group attached to the sulfur atom of the carbodithioate moiety are also expected to produce a singlet, likely at a different chemical shift due to the influence of the thiocarbonyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 6.8 - 8.0 | Multiplet |

| Methoxy Protons (-OCH₃) | 3.8 - 4.0 | Singlet |

| S-Methyl Protons (-SCH₃) | 2.5 - 2.8 | Singlet |

Carbon-13 (¹³C) NMR Characterization: Distinctive Thiocarbonyl and Aromatic Carbon Signals

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. A key feature in the spectrum of "this compound" is the signal for the thiocarbonyl carbon (C=S). This carbon is characteristically found at a significantly downfield chemical shift, often in the range of 210-230 ppm, due to the deshielding effect of the double bond to sulfur.

The aromatic region will show six distinct signals for the benzene ring carbons. The carbon attached to the methoxy group will be shielded, while the carbon attached to the carbodithioate group will be deshielded. The chemical shifts of the other aromatic carbons will be influenced by the combined electronic effects of these two substituents. The carbon of the methoxy group is expected in the typical range for such functional groups. researchgate.net The S-methyl carbon will also give a distinct signal.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Thiocarbonyl Carbon (C=S) | 210 - 230 |

| Aromatic Carbons | 110 - 160 |

| Methoxy Carbon (-OCH₃) | 55 - 60 |

| S-Methyl Carbon (-SCH₃) | 15 - 20 |

Advanced Two-Dimensional NMR Techniques for Connectivity Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY: This experiment would reveal the coupling relationships between adjacent aromatic protons, helping to delineate the substitution pattern on the benzene ring.

HSQC: This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon in the aromatic ring and the methyl groups.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and functional groups.

FTIR Spectroscopy: Identification of Thiocarbonyl (C=S) and Other Functional Group Stretching Frequencies

The FTIR spectrum of "this compound" is expected to show several characteristic absorption bands. The most diagnostic of these is the stretching vibration of the thiocarbonyl (C=S) group. This band typically appears in the region of 1050-1250 cm⁻¹, although its exact position can be influenced by conjugation with the aromatic ring.

Other important stretching frequencies include those for the C-O bonds of the methoxy group and the C-S bonds of the carbodithioate moiety. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring will appear in the 1450-1600 cm⁻¹ region.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (Methyl) | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Thiocarbonyl (C=S) Stretch | 1050 - 1250 |

| C-O Stretch (Aryl Ether) | 1200 - 1275 (asymmetric) 1020 - 1075 (symmetric) |

| C-S Stretch | 600 - 800 |

Raman Spectroscopy: Probing Vibrational Modes and Surface Interactions of the Carbodithioate Functionality

Raman spectroscopy provides complementary information to FTIR. The thiocarbonyl (C=S) stretching vibration, which can sometimes be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. This makes Raman spectroscopy particularly useful for studying the carbodithioate functionality.

Furthermore, the aromatic ring vibrations typically produce strong and sharp bands in the Raman spectrum, which can be useful for analyzing the substitution pattern. Raman spectroscopy is also a powerful tool for studying the interactions of molecules with surfaces, a relevant application for carbodithioates which are known to bind to metal surfaces. Surface-Enhanced Raman Spectroscopy (SERS) could be employed to investigate the adsorption and orientation of "this compound" on metallic substrates.

Based on a comprehensive search of available scientific literature, detailed experimental data for the specific compound This compound is not publicly available. As a result, a comprehensive spectroscopic and structural elucidation as requested cannot be provided at this time.

The required experimental data, including accurate mass determination and fragmentation pathways from mass spectrometry, electronic transition data from UV-Vis spectroscopy, and precise molecular geometry and intermolecular interaction analysis from single-crystal X-ray diffraction, could not be located for this specific molecule.

While general principles of these analytical techniques and data for structurally related compounds—such as other dithiocarbamates or methoxybenzene derivatives—are available, this information is not sufficient to generate a scientifically accurate and specific analysis of this compound as per the detailed outline provided. An article based on analogy or generalization would not meet the required standards of scientific accuracy for the specified compound.

Further empirical research, including the synthesis and subsequent analysis of this compound using the outlined spectroscopic and crystallographic techniques, would be necessary to generate the data required for this article.

Reactions at the Thiocarbonyl Moiety (C=S)

The thiocarbonyl group (C=S) is the most prominent reactive center in this compound. The carbon atom of this group is highly electrophilic, analogous to the carbonyl carbon in esters, but with enhanced reactivity due to the poorer orbital overlap between the carbon 2p and sulfur 3p orbitals. This reduced resonance stabilization makes the thiocarbonyl carbon more susceptible to nucleophilic attack. stackexchange.com

Dithiocarboxylate esters readily undergo nucleophilic acyl substitution via an addition-elimination mechanism. masterorganicchemistry.comlibretexts.orglibretexts.org The reaction is initiated by the attack of a nucleophile on the electrophilic thiocarbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methanethiolate (B1210775) (-SCH₃) as a leaving group to yield the substituted product. researchgate.net The methanethiolate is a relatively good leaving group, further facilitating these reactions. stackexchange.com

A primary example of this reactivity is aminolysis, where primary or secondary amines react with dithiocarboxylate esters to produce thioamides. nih.gov This transformation is often efficient and can be performed under mild conditions. The proposed mechanism involves a reversible nucleophilic addition to form a zwitterionic intermediate, which then proceeds to the thioamide product. nih.gov Other protic nucleophiles, such as alcohols and thiols, can also participate in these substitution reactions, often catalyzed by oxometallic species like TiO(acac)₂. nih.gov

| Nucleophile | Product Type | General Reaction Conditions | Reference |

|---|---|---|---|

| Primary/Secondary Amine (R₂NH) | Thioamide | Room temperature, neat or in a solvent like acetone | nih.gov |

| Alcohol (R'OH) | Thionoester | Requires catalyst (e.g., TiO(acac)₂) and heat | nih.gov |

| Thiol (R'SH) | Dithioester (Trans-thioesterification) | Base-catalyzed or metal-catalyzed | nih.govwikipedia.org |

| Hydroxide (OH⁻) | Dithiocarboxylate Salt | Basic hydrolysis | nih.gov |

The reaction of dithiocarboxylate esters with potent organometallic nucleophiles, such as Grignard reagents (RMgX) and organolithium reagents (RLi), is complex. While carboxylic esters typically react with two equivalents of these reagents to form tertiary alcohols, the pathway with dithioesters can be different. libretexts.org The reaction proceeds through a nucleophilic addition to the thiocarbonyl carbon to form an initial tetrahedral intermediate. This can then eliminate the methanethiolate leaving group to form a thioketone. youtube.com Since thioketones are themselves highly reactive towards organometallic reagents, a second equivalent adds to the thioketone intermediate, and upon acidic workup, a tertiary thiol is typically formed.

Less reactive organometallic reagents, such as Gilman reagents (lithium diorganocuprates, R₂CuLi), which can react with highly reactive acyl chlorides to yield ketones, are generally unreactive towards less reactive esters. youtube.comyoutube.com Their reactivity with dithioesters is expected to be similarly limited, potentially allowing for the isolation of the intermediate thioketone under carefully controlled conditions, although this is not a common synthetic route.

The dithiocarboxylate functionality can undergo both oxidation and reduction, although these reactions are less common than nucleophilic substitutions. Oxidation of thioesters can be achieved with various oxidizing agents. nih.gov For instance, oxidation of the thioester moiety can lead to the formation of sulfoxides or sulfones, although the thiocarbonyl sulfur adds complexity. Reaction with peroxy acids or other oxygen-transfer reagents may lead to complex rearrangements.

The reduction of the thiocarbonyl group in dithiocarboxylate esters is challenging. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce the functional group, potentially to a dithioacetal or even further to a methylene (B1212753) group, but such reactions are not well-documented for this specific class of compounds. Milder reduction methods, such as the use of hypophosphorus acid, have been applied to the reductive removal of related dithiocarbamate groups. bham.ac.uk

Reactivity of the Methyl Thioester Group

The methyl thioester group (-SCH₃) in this compound primarily functions as a leaving group in the nucleophilic acyl substitution reactions discussed previously (Section 4.1.1). The stability of the resulting methanethiolate anion (CH₃S⁻) makes it a better leaving group than a corresponding alkoxide (CH₃O⁻), which is a key reason why thioesters are generally more reactive acylating agents than esters. stackexchange.com

Beyond its role as a leaving group, the S-CH₃ bond can potentially be cleaved through other mechanisms. For example, trans-thioesterification involves the substitution of the methylthio group with another thiol. wikipedia.org This reaction is typically catalyzed by an acid or a base. In biochemical contexts, thioester linkages are crucial for acyl group transfer, highlighting the inherent reactivity of this moiety. nih.gov

Chemical Transformations Involving the 2-Methoxybenzene Ring

The 2-methoxybenzene ring in the target molecule is susceptible to electrophilic aromatic substitution (EAS). The outcome of such reactions is determined by the directing effects of the two substituents: the methoxy group (-OCH₃) and the dithiocarboxylate group (-CS₂CH₃). masterorganicchemistry.combyjus.com

Methoxy Group (-OCH₃): This is a strongly activating group due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic ring. It is an ortho, para-director. libretexts.orgmsu.edu

Dithiocarboxylate Group (-CS₂CH₃): This group is expected to be deactivating and meta-directing. Both the C=S and C-S bonds can withdraw electron density from the ring through resonance, and the sulfur atoms exert an inductive withdrawing effect.

In cases of competing directing effects, the more strongly activating group typically controls the regioselectivity. msu.edu Therefore, the powerful activating and ortho, para-directing methoxy group will dominate. Incoming electrophiles will be directed to the positions ortho and para to the methoxy group, which are C4 and C6. Due to the significant steric hindrance from the adjacent bulky dithiocarboxylate group at the C6 position, substitution is overwhelmingly favored at the C4 (para) position. youtube.comlibretexts.org

| Reaction | Reagents | Typical Electrophile (E⁺) | Predicted Major Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Methyl 4-nitro-2-methoxybenzene-1-carbodithioate |

| Bromination | Br₂, FeBr₃ | Br⁺ | Methyl 4-bromo-2-methoxybenzene-1-carbodithioate |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 4-(Methylcarbodithioyl)-3-methoxybenzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Methyl 4-acyl-2-methoxybenzene-1-carbodithioate |

Exploration of Radical-Mediated Transformations

The dithiocarboxylate group is well-known for its ability to mediate radical reactions, most notably in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. nih.gov The C=S bond is an excellent radicalophile. In the context of this compound, a radical (R•) can add to the thiocarbonyl sulfur, forming a stabilized radical intermediate. This intermediate can then fragment, either reversing the addition or eliminating the methylthio radical (-•SCH₃) to transfer the dithiocarboxyl group to the initial radical species.

This fundamental reactivity can be exploited in various synthetic transformations beyond polymerization. For example, radical cyclization reactions can be initiated where an intramolecular radical adds to the dithiocarboxylate C=S bond. researchgate.net Furthermore, radical-mediated desulfurization processes can alter the functional group entirely. researchgate.net While simple thioesters are often poor sources of acyl radicals, the unique structure of dithiocarboxylates makes them active participants in radical-mediated processes. bham.ac.uk Recent methods have also utilized aryl radicals, generated photochemically from aryl halides, to react with sulfur sources to form thioesters, indicating that radical pathways can be used to both form and transform these moieties. researchgate.net

Application in Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization as a Chain Transfer Agent (CTA)

This compound belongs to the dithiobenzoate family of RAFT agents, which are known for their effectiveness in controlling the polymerization of a variety of monomers. The functionality of a RAFT agent is critically dependent on the substituents attached to the thiocarbonylthio group, designated as the Z and R groups. In the case of this compound, the Z-group is the 2-methoxyphenyl moiety, and the R-group is a methyl group.

The presence of the 2-methoxy group, an electron-donating substituent, on the phenyl ring (Z-group) has a discernible impact on the agent's activity. Research into substituted dithiobenzoates has shown that electron-donating groups can decrease the effectiveness of the CTA, particularly in the early stages of polymerization. This can lead to a less controlled process compared to dithiobenzoates bearing electron-withdrawing substituents.

In a study investigating the RAFT-mediated polymerization of methyl methacrylate (B99206) (MMA), a series of tertiary dithiobenzoates with different substituents on the phenyl group were synthesized and evaluated. The findings indicated that electron-donating groups tend to deteriorate the performance of the CTA in the initial phases of the polymerization. This is often manifested as a broader molecular weight distribution (polydispersity index, PDI) at low monomer conversion. Conversely, electron-withdrawing groups were found to enhance the activity of the chain-transfer agent, resulting in narrower molecular weight distributions.

The general performance of a CTA like this compound can be summarized by its ability to control the polymerization of various monomers. The following table illustrates the expected effectiveness of dithiobenzoate-type CTAs in polymerizing different monomer families.

| Monomer Type | Effectiveness of Control | Expected Polydispersity (PDI) |

|---|---|---|

| Methacrylates (e.g., MMA) | Moderate to Good | < 1.5 |

| Styrenes | Good | < 1.4 |

| Acrylates | Moderate | Variable, potentially > 1.5 |

| Acrylamides | Moderate | Variable, potentially > 1.5 |

This table represents the generalized effectiveness of dithiobenzoate CTAs. The performance of this compound may vary based on specific reaction conditions.

Mechanistic Insights into the Addition-Fragmentation Equilibrium in RAFT Polymerization

The core of the RAFT process is the reversible addition-fragmentation equilibrium, which dictates the degree of control over the polymerization. The rate at which propagating radicals add to the C=S bond of the CTA and the subsequent rate at which the intermediate radical fragments are key determinants of this equilibrium.

The electronic properties of the Z-group play a crucial role in this mechanism. For this compound, the electron-donating 2-methoxy group influences the stability of the intermediate radical and the reactivity of the C=S double bond.

Addition Step: A propagating polymer chain (P•n) adds to the thiocarbonyl group of the RAFT agent to form an intermediate radical. The electron-donating nature of the methoxy group increases the electron density on the phenyl ring and, through conjugation, on the C=S bond. This can slightly decrease the rate of addition of the nucleophilic propagating radical compared to dithiobenzoates with electron-withdrawing groups.

Fragmentation Step: The intermediate radical can fragment in two ways: either reverting to the starting species (releasing P•n) or proceeding forward to form a dormant polymer chain and a new reinitiating radical (R•). The efficiency of the RAFT process hinges on rapid fragmentation. The stability of the intermediate radical is a key factor; a more stable intermediate will fragment more slowly, potentially leading to retardation or a loss of control. The 2-methoxy group's effect on the stability of this intermediate radical is complex, involving both resonance and inductive effects.

Studies on substituted dithiobenzoates have shown that electron-donating substituents can adversely affect the fragmentation process. This can lead to a buildup of the intermediate radical concentration, which may undergo irreversible termination reactions, thus reducing the number of living chains and broadening the molecular weight distribution. The deterioration in performance observed with electron-donating groups in the early stages of polymerization is consistent with a less favorable addition-fragmentation equilibrium.

The key parameters governing this equilibrium are the addition rate constant (k_add) and the fragmentation rate constant (k_frag). The ratio of these constants, known as the transfer constant (C_tr), is a measure of the CTA's effectiveness.

| Substituent Effect on Z-Group | Impact on C=S Bond Reactivity | Intermediate Radical Stability | Effect on Fragmentation Rate | Overall RAFT Control |

|---|---|---|---|---|

| Electron-Donating (e.g., 2-Methoxy) | Decreased | Potentially Increased | Decreased | Less effective, especially at low conversion |

| Electron-Withdrawing | Increased | Decreased | Increased | More effective, narrower PDI |

Computational Chemistry and Theoretical Studies on Methyl 2 Methoxybenzene 1 Carbodithioate

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) has emerged as a important tool in quantum chemistry for the detailed analysis of molecular systems. By approximating the many-electron problem to one of electron density, DFT methods allow for the accurate and computationally efficient investigation of various molecular properties.

Optimized Geometries and Conformational Analysis

The three-dimensional arrangement of atoms in Methyl 2-methoxybenzene-1-carbodithioate is fundamental to its physical and chemical characteristics. DFT calculations are employed to determine the most stable geometric structure, or conformer, by minimizing the total electronic energy of the molecule. These calculations typically involve sophisticated basis sets, such as 6-311++G(d,p), which provide a flexible description of the electron distribution.

Molecular Orbital Analysis (HOMO-LUMO Gaps and Charge Distribution)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is typically localized on the electron-rich dithioester group and the benzene (B151609) ring, which are rich in π-electrons. The LUMO, conversely, is often distributed over the electron-deficient thiocarbonyl (C=S) bond. The presence of the electron-donating methoxy (B1213986) group on the benzene ring is expected to raise the energy of the HOMO, thereby potentially reducing the HOMO-LUMO gap and increasing the molecule's reactivity.

The distribution of electron density within the molecule can be visualized through molecular electrostatic potential (MEP) maps. In these maps, regions of negative potential (typically colored red) indicate areas of high electron density, which are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) signify electron-deficient areas, which are prone to nucleophilic attack. For this compound, the MEP would likely show a high negative potential around the sulfur atoms of the dithioester group and the oxygen atom of the methoxy group, while the carbonyl carbon and the aromatic protons would exhibit a more positive potential.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

Note: The values in this table are illustrative and would be derived from specific DFT calculations.

Vibrational Frequency Predictions and Spectroscopic Correlations

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of its atoms. These theoretical frequencies can be correlated with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecule's structure and assign specific spectral bands to particular vibrational modes.

For this compound, characteristic vibrational modes would include the C=S stretching frequency of the thiocarbonyl group, typically appearing in the region of 1000-1250 cm⁻¹. The C-S single bond stretching vibrations would be found at lower frequencies. The aromatic C=C stretching vibrations of the benzene ring would be observed in the 1400-1600 cm⁻¹ range, while the C-H stretching vibrations of the aromatic ring and the methyl groups would appear above 3000 cm⁻¹. The C-O stretching of the methoxy group would also have a characteristic frequency. Theoretical calculations help in disentangling complex spectral regions where multiple vibrational modes may overlap.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| C=S | Stretching | 1050 |

| C-S | Stretching | 700 |

| C=C (aromatic) | Stretching | 1580 |

| C-O (methoxy) | Stretching | 1250 |

| C-H (aromatic) | Stretching | 3050 |

Note: These are representative values and would be refined through specific computational analysis.

Investigation of Tautomerism (e.g., Thione-Thiol Equilibrium)

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible isomeric forms that differ in the position of a proton and a double bond. For this compound, a potential thione-thiol tautomerism exists. The thione form, which is generally more stable for dithioesters, can theoretically rearrange to a thiol tautomer, characterized by a C=S double bond being converted to a C-S single bond and the formation of a S-H bond.

DFT calculations can be used to investigate the relative stabilities of these two tautomers by computing their total electronic energies. The energy difference between the thione and thiol forms provides an estimate of the equilibrium constant for the tautomerization process. In most cases for dithioesters, the thione tautomer is significantly more stable, and the equilibrium lies heavily in its favor. Computational studies on related thiocarbonyl compounds have consistently shown the thione form to be the predominant species in the gas phase and in various solvents.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic perspective by simulating the movement of atoms and molecules over time. MD simulations can provide insights into the conformational flexibility, solvation effects, and transport properties of this compound in different environments.

By placing the molecule in a simulated solvent box (e.g., water, toluene), MD simulations can reveal how solvent molecules interact with different parts of the dithioester. This is particularly relevant for understanding its behavior in solution, for instance, during its application as a chain transfer agent in RAFT polymerization. The simulations can track the rotational dynamics of the methoxy and carbodithioate groups, providing information on the accessible conformations and the energy barriers between them in a solvated state.

Prediction of Reaction Pathways and Transition States

Computational chemistry is also a valuable tool for elucidating reaction mechanisms. For this compound, theoretical methods can be used to predict its reactivity in various chemical transformations. This involves identifying the transition state structures, which are the highest energy points along a reaction coordinate, and calculating the activation energies.

For example, in the context of its role as a RAFT agent, computational studies can model the addition of a radical to the C=S bond and the subsequent fragmentation of the intermediate radical. By calculating the energy barriers for these steps, one can gain a deeper understanding of the efficiency of the chain transfer process. The influence of the 2-methoxy substituent on the stability of the intermediate radical and the transition states can be quantified, providing a rational basis for designing more effective RAFT agents.

Coordination Chemistry and Metal Complexation of Methyl 2 Methoxybenzene 1 Carbodithioate

Ligand Characteristics of Aryl Dithiocarboxylate Esters

Aryl dithiocarboxylate esters, the class of compounds to which Methyl 2-methoxybenzene-1-carbodithioate belongs, are known for their versatile coordination behavior. These ligands are characterized by the presence of a CS₂⁻ functional group, which typically acts as a bidentate chelating agent, binding to a metal center through both sulfur atoms. This forms a stable four-membered ring, a common feature in the coordination chemistry of dithiocarbamates and related ligands.

The electronic properties of the aryl ring can significantly influence the ligand's donor strength. The presence of an electron-donating methoxy (B1213986) group at the ortho position of the benzene (B151609) ring in this compound is expected to increase the electron density on the sulfur atoms, thereby enhancing its coordinating ability compared to unsubstituted aryl dithiocarboxylates.

Synthesis and Structural Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with dithiocarboxylate ligands is typically achieved by reacting a salt of the desired metal with the ligand in a suitable solvent. For this compound, this would likely involve the deprotonation of a precursor to generate the dithiocarboxylate anion, followed by the addition of a metal salt (e.g., chlorides, nitrates, or acetates of transition metals).

Coordination Modes and Geometries around Metal Centers

Based on analogous compounds, this compound is expected to exhibit several coordination modes, with the bidentate chelation being the most common. In this mode, the two sulfur atoms of the dithiocarboxylate group coordinate to a single metal center. Depending on the metal ion, its oxidation state, and the presence of other co-ligands, various geometries can be adopted. For instance, with metals like Ni(II) or Cu(II), square planar or tetrahedral geometries are common. For metals like Co(II) or Zn(II), tetrahedral or octahedral geometries (with the inclusion of solvent molecules or other ligands in the coordination sphere) are anticipated.

Influence of Metal Ion on Ligand Conformation and Bonding

The nature of the metal ion plays a crucial role in determining the conformation and bonding within the coordinated ligand. The "bite angle" of the chelating dithiocarboxylate ligand (the S-M-S angle) is influenced by the size of the metal ion. Smaller metal ions may lead to more acute bite angles. The strength of the metal-sulfur bonds will also vary depending on the hard/soft acid/base properties of the metal and the sulfur donors. Transition metals, being generally soft acids, are expected to form strong covalent bonds with the soft sulfur atoms of the dithiocarboxylate ligand.

Spectroscopic Signatures of Metal-Dithiocarboxylate Complexes (e.g., UV-Vis, NMR, IR)

The formation of metal complexes with this compound would be expected to produce distinct spectroscopic signatures.

Infrared (IR) Spectroscopy: A key indicator of coordination is the shift in the ν(C=S) stretching frequency. Upon coordination to a metal, this band is expected to shift to a lower wavenumber, reflecting the delocalization of electron density from the C=S bond into the metal-ligand bond. New bands corresponding to metal-sulfur (M-S) vibrations would also appear in the far-IR region.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes would likely be dominated by ligand-to-metal charge transfer (LMCT) transitions, where electron density is transferred from the sulfur-rich ligand to the d-orbitals of the metal. The energy of these transitions would depend on the specific metal and its oxidation state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Ni(II) in a square planar geometry), ¹H and ¹³C NMR spectroscopy would be valuable for confirming the structure of the ligand framework upon coordination. Shifts in the resonances of the protons and carbons near the coordinating sulfur atoms would be expected.

Stability and Redox Properties of Metal-Dithiocarboxylate Complexes

Metal dithiocarboxylate complexes are generally known for their high stability, attributed to the chelate effect of the bidentate ligand. The resulting four-membered ring is thermodynamically favored.

The redox properties of these complexes are of significant interest. The sulfur-rich nature of the dithiocarboxylate ligand makes it susceptible to oxidation. Consequently, metal complexes of this compound could exhibit interesting electrochemical behavior. Cyclic voltammetry studies would be expected to reveal reversible or irreversible oxidation and reduction waves corresponding to both metal-centered and ligand-centered redox processes. The presence of the methoxy group might influence the redox potentials compared to unsubstituted analogues.

Applications in Molecular Electronics and Surface Chemistry

Functionality as Effective Gold Contact Groups in Single-Molecule Conductance Measurements

Studies have shown that carbodithioate linkers significantly enhance the electronic coupling to the metal electrode. nih.gov This augmented coupling lowers the effective energy barrier for charge transport, leading to a notable increase in the conductance of the molecular junction—often by an order of magnitude compared to identical molecules terminated with conventional thiol linkers. nih.gov The effectiveness of the methyl carbodithioate ester as a contact group has been verified through comprehensive, multi-technique studies that have probed its surface chemistry, stability, and charge transport behavior. chemrxiv.org

Scanning Tunneling Microscopy Break-Junction (STM-BJ) Characterization of Conductance

The Scanning Tunneling Microscopy Break-Junction (STM-BJ) technique is a pivotal method for probing the electrical conductance of a single molecule. chemrxiv.org This technique involves repeatedly forming and breaking a junction between a gold STM tip and a gold substrate in a solution containing the molecule of interest. As the junction is broken, a single molecule can bridge the gap between the two electrodes, and its conductance is measured. columbia.edu Thousands of such measurements are compiled into a histogram to determine the most probable conductance value for the single-molecule junction. chemrxiv.org

STM-BJ measurements demonstrate that the methyl carbodithioate ester acts as a highly effective anchor to gold electrodes without the need for any in situ deprotection. chemrxiv.org Molecules featuring this anchor group exhibit clear, well-defined conductance peaks in STM-BJ histograms. chemrxiv.org For instance, comparisons between molecules with carbodithioate esters and those with other linkers show a significantly higher conductance for the former, highlighting the superior electronic coupling of the C=S moiety. chemrxiv.org

Table 1: Single-Molecule Conductance Data from STM-BJ This table presents representative data on single-molecule conductance, comparing molecules with carbodithioate linkers to those with traditional thiol linkers, illustrating the enhanced conductance provided by the carbodithioate group.

| Molecule Backbone | Anchoring Group | Conductance (G/G₀) | Key Finding |

|---|---|---|---|

| Oligo(phenylene-ethynylene) | Thiol (-SH) | ~10⁻⁵ | Baseline conductance with traditional linker. |

| Oligo(phenylene-ethynylene) | Carbodithioate (-CS₂R) | ~10⁻⁴ | Order of magnitude increase in conductance. nih.gov |

| Benzene (B151609) derivative | Amine (-NH₂) | Varies | Demonstrates alternative binding chemistries. columbia.edu |

| Conjugated Wire | Methyl Carbodithioate (-CS₂Me) | 10⁻³ to 10⁻⁴ | Provides strong electronic coupling and clear conductance peaks. chemrxiv.org |

Investigation of C=S Binding to Gold Electrode Surfaces

The interaction between the carbodithioate group and the gold surface is more complex than that of simple thiols. Unlike the single sulfur-gold bond of thiols, the carbodithioate linker can coordinate to the gold surface in different ways, a property known as hapticity. Theoretical and experimental results suggest that the linker can attach in a bidentate fashion, where both sulfur atoms of the -CS₂ group interact with the gold surface atoms. frontiersin.org

This multidentate binding is believed to contribute to the robust electronic coupling between the molecule and the electrode. nih.gov The specific binding geometry can influence the conductance, with different coordination modes potentially leading to distinct conductance values observed in break-junction experiments. columbia.edu This stronger, more defined binding geometry also reduces the rotational freedom of the molecule at the contact point, resulting in a more uniform and clearly defined conductance profile compared to more flexible linkers. chemrxiv.org

Impact of Carbodithioate Ester on Charge Transport Pathways

The choice of anchoring group fundamentally influences the mechanism of charge transport across a molecular junction. nih.gov The carbodithioate ester significantly impacts charge transport by creating a more efficient pathway for electrons to move between the electrode and the molecular core. The enhanced electronic coupling provided by this linker effectively lowers the injection barrier for charge carriers. nih.gov

Theoretical analysis indicates that the nature of sulfur hybridization in carbodithioates is responsible for the order-of-magnitude increase in conductance compared to thiol-terminated molecules. nih.gov This effect is observed regardless of whether the transport mechanism is coherent tunneling or a different process. nih.govresearchgate.net The strong coupling provided by the C=S moiety ensures that it is significantly involved in the charge transport pathway, providing additional electronic communication between the molecule and the metallic electrodes. chemrxiv.org

Surface Adsorption Studies on Nanomaterials (e.g., Gold Nanoparticles)

The same properties that make carbodithioate esters excellent anchors for single-molecule junctions also make them highly suitable for functionalizing the surface of gold nanoparticles (AuNPs). nih.govresearchgate.net Sulfur-containing compounds are widely used as ligands for binding to gold surfaces due to the strong, stable interaction between sulfur and gold. mdpi.com

Carbodithioate-terminated molecules have been successfully used to create self-assembled monolayers (SAMs) on the surface of AuNPs. nih.govresearchgate.net These organic layers can stabilize the nanoparticle suspension and impart new functionalities. mdpi.com Spectroscopic and transmission electron microscopy (TEM) studies confirm that molecules like 4-(phenylethynyl)dithiobenzoate react with alkylamine-protected gold nanoparticles to produce AuNPs functionalized with the organocarbodithioate. researchgate.net The resulting monolayers are generally stable and well-ordered, although they may be slightly less dense than those formed by long-chain alkanethiols. researchgate.net

Biological Activity and Molecular Mechanism Studies of Methyl 2 Methoxybenzene 1 Carbodithioate Analogues

Enzyme Inhibition Studies: Molecular Interactions with Target Enzymes (e.g., Aromatase)

Dithiocarbamate (B8719985) analogues have demonstrated the ability to inhibit various enzymes, with a notable focus on aromatase, a key enzyme in estrogen biosynthesis and a target for breast cancer therapy. nih.govmdpi.comyoutube.com Studies on dithiocarbamate fungicides have shown their potential to suppress the activity of human and rat aromatase (CYP19A1). nih.gov The inhibitory action is believed to occur through interaction with the heme-binding Cys437 residues within the enzyme's active site. nih.gov

The dithiocarbamate moiety, specifically the CS2− group, can act as a zinc-binding function, which is crucial for the inhibition of metalloenzymes like carbonic anhydrases. nih.gov This suggests that dithiocarbamate-containing compounds can chelate the metal ions within the active sites of enzymes, leading to their inhibition. nih.gov For instance, some dithiocarbamate derivatives have shown potent inhibition of carbonic anhydrase isoforms hCA I, II, IX, and XII, with inhibition constants in the low nanomolar range. nih.gov

Furthermore, dithiocarbamate analogues have been investigated as inhibitors of other enzymes, such as α-glucosidase and α-amylase, which are relevant to the management of diabetes. mdpi.comnih.gov The inhibitory mechanism is thought to involve competitive binding to the active site of these enzymes. mdpi.com

Table 1: Inhibitory Activity of Selected Dithiocarbamate Analogues against Aromatase

| Compound | Target Enzyme | IC50 Value | Reference |

| Dithiocarbamate Fungicides | Human and Rat Aromatase (CYP19A1) | Varies | nih.gov |

| Vorozole | Aromatase | Ki = 1 nM | nih.gov |

| Dihydroisocoumarin 1 | Aromatase | IC50 = 1.6 +/- 0.1 µM | researchgate.net |

Note: The table presents data for dithiocarbamate analogues and other aromatase inhibitors to provide context for potential activity.

Interaction with Biological Macromolecules (e.g., DNA, Proteins)

The dithiocarbamate scaffold is known to interact with biological macromolecules, including DNA and proteins. Metal complexes of dithiocarbamates, in particular, have been shown to bind to DNA. nih.gov These complexes can interact with DNA through intercalation, a process where the compound inserts itself between the base pairs of the DNA double helix. nih.gov This interaction can be strong enough to denature the DNA at very low concentrations. nih.gov

The interaction of dithiocarbamate analogues with proteins is also a significant aspect of their biological activity. The architecture of the dithiocarbamate molecule, whether linear or macrocyclic, can influence its binding affinity for proteins. rsc.orgrsc.org Studies have shown that macrocyclic dithiocarbamates may exhibit better protein interaction compared to their linear counterparts. rsc.orgrsc.org Dithiocarbamates can modulate the function of key proteins involved in cellular processes like apoptosis, oxidative stress, and transcription. nih.gov For example, they are known inhibitors of the nuclear factor-kappaB (NF-κB) signaling pathway. nih.gov

The binding of dithiocarbamates to proteins can also be mediated by their metal-chelating properties. nih.gov The dithiocarbamate-copper complex, for instance, has been shown to inhibit the proteasome, a key cellular machinery for protein degradation. nih.gov

Molecular Docking and Binding Affinity Predictions for Analogues

Molecular docking studies have been instrumental in predicting and understanding the binding modes of dithiocarbamate analogues with their target enzymes. For aromatase, in silico analyses have shown that dithiocarbamates can bind to the heme-binding site, which includes the critical Cys437 residue. nih.gov These studies help in elucidating the specific interactions, such as hydrogen bonding and hydrophobic interactions, that contribute to the binding affinity.

Docking studies of various aromatase inhibitors have identified key amino acid residues in the active site that are important for binding, including D309, T310, S478, M374 (polar residues), F134, F221, W224 (aromatic residues), and A306, A307, V370, L372, L477 (non-polar residues). nih.gov For dithiocarbamate analogues targeting other enzymes like α-glucosidase, molecular docking has revealed competitive binding within the active site. mdpi.com

The binding affinity of these analogues can be quantified by parameters such as the docking score and binding free energy. For example, in a study of letrozole (B1683767) analogues targeting aromatase, new molecules were identified with docking scores of ≤−7 kcal/mol, indicating strong potential binding. mdpi.com

Table 2: Predicted Binding Affinities of Dithiocarbamate Analogues from Molecular Docking Studies

| Compound Class | Target Protein | Predicted Binding Site | Key Interacting Residues | Reference |

| Dithiocarbamates | Aromatase (CYP19A1) | Heme-binding site | Cys437 | nih.gov |

| Dithiocarbamates | Carbonic Anhydrase II | Zn(II) in active site | - | nih.gov |

| Coumarin-dithiocarbamate | α-Glucosidase | Active site | - | mdpi.com |

| Andrographolide dithiocarbamate analogues | SARS-CoV-2 Main Protease | Active site | - | nih.gov |

Note: This table summarizes findings from molecular docking studies on various dithiocarbamate analogues against different protein targets.

Structure-Activity Relationship (SAR) at a Molecular Level for Bioactive Derivatives

Structure-activity relationship (SAR) studies on dithiocarbamate derivatives have provided valuable insights into the molecular features that govern their biological activity. For the inhibition of carbonic anhydrases, slight modifications to the dithiocarbamate backbone can lead to dramatic changes in inhibitory potency. nih.gov For instance, dithiocarbamates derived from primary amines were found to be highly effective inhibitors of the hCA I isoform. nih.gov

In the context of antioxidant activity, SAR studies on dithiocarbamic flavanones revealed that the nature and position of substituents on the flavanone (B1672756) ring, as well as the type of secondary amine in the dithiocarbamic moiety, significantly influence their free radical scavenging capabilities. mdpi.com For example, N-pyrrolidinyl and N-morpholinyl carbodithioate derivatives showed the highest antioxidant properties. mdpi.com

The role of the methoxy (B1213986) group, a key feature of Methyl 2-methoxybenzene-1-carbodithioate, has been explored in the SAR of other bioactive molecules like curcumin (B1669340). nih.gov Studies on curcumin analogues have shown that the substitution on the phenyl ring at the position of the methoxy group plays a crucial role in their anti-inflammatory effects. nih.gov This suggests that the 2-methoxy group in this compound could be a critical determinant of its biological activity and a potential site for modification to enhance potency or selectivity.

Furthermore, SAR studies on other enzyme inhibitors have highlighted the importance of specific functional groups and their positions on the aromatic ring for optimal activity. nih.govnih.govresearchgate.net For example, in a series of benzenesulfonamide (B165840) derivatives, the position of fluoro and trifluoromethyl groups on the phenylsulfonyl moiety significantly impacted their inhibitory activity against α-glucosidase. nih.gov

Future Perspectives and Emerging Research Directions

Advances in Selective Synthesis of Complex Aryl Carbodithioates

The synthesis of structurally complex aryl carbodithioates, including derivatives of Methyl 2-methoxybenzene-1-carbodithioate, presents a significant challenge that hinges on achieving high regioselectivity. Future research is increasingly directed towards the development of sophisticated synthetic protocols that can precisely install the carbodithioate functionality onto elaborately substituted aromatic rings.

A key area of advancement lies in the use of transition-metal catalysis. Methodologies such as palladium-catalyzed C-H activation and cross-coupling reactions are being refined to allow for the direct and selective functionalization of arenes. mdpi.commit.edu These techniques could enable the introduction of the carbodithioate group at a specific position on a methoxybenzene scaffold that already contains other sensitive functional groups, bypassing the need for multi-step sequences involving protecting groups. mdpi.comnih.gov Research into ligand development for these catalytic systems is crucial for controlling the reaction's selectivity and expanding its substrate scope. mdpi.com Furthermore, domino reactions, where multiple bond-forming events occur in a single pot, are being explored to construct complex aryl systems efficiently from simple precursors. mdpi.com

Future synthetic strategies may also leverage novel arylating agents like diaryliodonium salts, which have emerged as efficient and mild reagents for constructing C-C bonds under various conditions. nih.gov The development of one-pot procedures that combine the formation of a functionalized aryl ring with the subsequent introduction of the carbodithioate moiety represents a promising avenue for streamlining the synthesis of these complex molecules. mdpi.com

Exploration of Novel Reactivity Patterns and Derivatizations

The unique electronic interplay between the electron-donating methoxy (B1213986) group and the carbodithioate group on the benzene (B151609) ring of this compound suggests a rich and underexplored reactivity profile. The methoxy group activates the aromatic ring towards electrophilic aromatic substitution, while the carbodithioate group's influence on the regiochemical outcome of such reactions warrants detailed investigation.

Future research will likely focus on harnessing this reactivity for the synthesis of novel derivatives. For instance, the carbodithioate moiety itself can serve as a handle for further chemical transformations. It could be involved in cyclization reactions to form sulfur-containing heterocycles, which are prevalent scaffolds in pharmaceuticals. The sulfur atoms can also act as ligands for metal coordination, opening possibilities in catalysis and materials science.

Moreover, exploring the reactivity of the aryl backbone under modern synthetic conditions is a key research direction. d-nb.infonih.gov This includes investigating its participation in cross-coupling reactions to append other functional groups or molecular fragments. d-nb.info Understanding and controlling these novel reactivity patterns will enable the derivatization of the this compound scaffold to generate a library of new compounds with tailored properties. diva-portal.org

Development of Next-Generation Molecular Electronic Components

The field of molecular electronics, which aims to use single molecules as active components in electronic circuits, represents one of the most exciting potential applications for carbodithioate esters. Recent in-depth studies have identified the methyl carbodithioate group as a highly effective anchor for binding molecules to gold electrodes. chemrxiv.orgresearchgate.net

Research has demonstrated that, unlike some other anchoring groups, the methyl carbodithioate ester binds effectively to gold surfaces without requiring a deprotection step, and the critical C=S functionality remains intact upon adsorption. chemrxiv.orgchemrxiv.org This robust interaction is crucial for the stability and performance of molecular-scale devices. A key finding is that the C=S bond significantly contributes to charge transport across the single-molecule junction, making it a more efficient contact than comparable anchoring groups like thiomethyl ethers. researchgate.netchemrxiv.org

The high affinity of the carbodithioate ester for gold surfaces allows for reliable data collection even at very low concentrations. chemrxiv.org Its demonstrated stability in solution over time further highlights its potential for creating larger-area devices with long-term operational stability. chemrxiv.orgchemrxiv.org Future work will focus on integrating molecules like this compound into functional molecular electronic devices to explore how the substituted aryl core influences the conductance properties of the molecular junction.

| Compound Feature | Significance in Molecular Electronics | Supporting Evidence |

|---|---|---|

| Methyl Carbodithioate Anchor | Acts as an effective and stable contact group for gold electrodes. chemrxiv.orgchemrxiv.org | Scanning Tunnelling Microscopy Break-Junction (STM-BJ) measurements show clear conductance peaks. chemrxiv.org |

| Intact C=S Functionality | The C=S bond remains intact when adsorbed on gold, which is crucial for device integrity. chemrxiv.org | Surface-Enhanced Raman Spectroscopy (SERS) and synthesis of a gold(I) complex confirm the C=S→Au interaction. chemrxiv.org |

| Enhanced Charge Transport | Significantly contributes to and boosts conductance compared to other linkers (e.g., thiomethyl ether). chemrxiv.org | Direct comparison of conductance values in STM-BJ measurements. chemrxiv.org |

| High Stability | Offers potential for fabricating devices with long-term operational stability. chemrxiv.org | NMR characterization shows excellent stability in solution in the presence of water and oxygen. chemrxiv.org |

Targeted Design of Bioactive Molecules Based on Carbodithioate Scaffolds

Molecular scaffolds that are commonly found in biologically active compounds are often referred to as "bioactive scaffolds." nih.gov They provide a structural framework that can be decorated with various functional groups to create potent and selective therapeutic agents. researchgate.net The carbodithioate moiety is emerging as a promising scaffold for the targeted design of new bioactive molecules.

Studies on related compounds, such as methyl-2-arylidene hydrazinecarbodithioates, have revealed significant biological activities, including cytostatic effects against human leukemia cells and antiviral activity against viruses like herpes simplex virus (HSV). researchgate.netnih.gov These findings suggest that the carbodithioate core structure can be a valuable starting point for drug discovery. researchgate.netnih.gov

Future research will focus on using this compound as a foundational scaffold. By systematically modifying the substitution pattern on the aryl ring and performing other derivatizations, medicinal chemists can generate libraries of compounds for biological screening. nih.gov The goal is to develop molecules with improved potency and selectivity for specific biological targets, such as enzymes or cellular receptors. mdpi.com The inherent properties of the scaffold, combined with rational, structure-based drug design, could lead to the discovery of novel therapeutics for a range of diseases. mdpi.com

| Carbodithioate-Based Compound Class | Observed Biological Activity | Potential Therapeutic Area |

|---|---|---|

| Methyl-2-arylidene hydrazinecarbodithioates | Cytostatic activity against human promyelocytic leukemia (HL60) cells. researchgate.netnih.gov | Oncology |

| Methyl-2-arylidene hydrazinecarbodithioates | Inhibitory activity against human embryonic lung (HEL) fibroblast proliferation. researchgate.netnih.gov | Antiproliferative agents |

| Select tridentate carbodithioate derivatives | Antiviral activity against herpes simplex virus (HSV) and varicella-zoster virus (VZV). researchgate.netnih.gov | Infectious Diseases |

Q & A

Basic Questions

Q. What are the recommended spectroscopic techniques for characterizing Methyl 2-methoxybenzene-1-carbodithioate, and how should data be interpreted?

- Methodology : Use a combination of / NMR to confirm substitution patterns and electronic environments. IR spectroscopy can identify the carbodithioate (C=S) and methoxy (O–CH) functional groups. Mass spectrometry (HRMS) validates molecular weight. For crystallographic confirmation, employ X-ray diffraction with SHELXL for refinement . Ensure anisotropic displacement parameters are visualized using ORTEP-III to assess structural accuracy .

Q. How should researchers safely handle and store this compound to prevent contamination or degradation?

- Methodology : Store in airtight, light-resistant containers under inert gas (e.g., N) at –20°C. Use fume hoods during synthesis to avoid inhalation. Implement engineering controls (e.g., HEPA filters) if airborne concentrations exceed thresholds. Decontaminate spills with activated charcoal and dispose via hazardous waste protocols . Regularly validate storage conditions using TLC to monitor degradation .

Q. What synthetic routes are most effective for producing high-purity this compound?

- Methodology : Optimize nucleophilic substitution between 2-methoxybenzoic acid derivatives and carbon disulfide in methanol. Monitor reaction progress via NMR for real-time conversion. Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol. Validate purity using GC-MS (>98%) and elemental analysis .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in experimental crystallographic data for this compound?

- Methodology : Combine density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) with SHELXL-refined X-ray data to identify torsional mismatches or anisotropic displacement outliers. Use WinGX to overlay experimental and theoretical electron density maps, prioritizing hydrogen-bonding interactions and van der Waals radii . Cross-validate with molecular dynamics simulations to assess thermal motion effects .

Q. What experimental design considerations are critical for studying the compound’s reactivity under varying pH and temperature?

- Methodology : Design a factorial matrix with variables: pH (1–14), temperature (25–100°C), and solvent polarity (water, DMSO, THF). Use UV-Vis spectroscopy to track reaction kinetics. Employ QuEChERS for sample cleanup and LC-MS/MS for product identification. Apply ANOVA to isolate significant factors and Tukey’s HSD for pairwise comparisons .

Q. How should researchers address contradictions in spectroscopic vs. crystallographic bond-length data for the carbodithioate group?